molecular formula C7H14N2S B579252 1-Aminocyclohexanecarbothioamide CAS No. 16256-16-9

1-Aminocyclohexanecarbothioamide

Cat. No.: B579252
CAS No.: 16256-16-9
M. Wt: 158.263
InChI Key: LNZXXCPUADJELD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocyclohexanecarbothioamide is a cyclohexane derivative featuring an amino group (–NH₂) and a carbothioamide (–C(S)NH₂) moiety.

Properties

IUPAC Name

1-aminocyclohexane-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2S/c8-6(10)7(9)4-2-1-3-5-7/h1-5,9H2,(H2,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZXXCPUADJELD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=S)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902683
Record name NoName_3230
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

1-Amino-1-cyclohexanecarboxylic Acid

  • Structure : Cyclohexane ring with –NH₂ and –COOH groups.
  • Molecular Weight : 143.18 g/mol.
  • Melting Point : >300°C .
  • Key Differences : The carboxylic acid (–COOH) group enhances polarity and hydrogen-bonding capacity compared to the carbothioamide (–C(S)NH₂) group in the target compound. This difference likely impacts solubility (higher aqueous solubility for the carboxylic acid) and metabolic stability .

1-Aminocyclopropane-1-carboxylic Acid

  • Structure : Cyclopropane ring with –NH₂ and –COOH groups.
  • Molecular Weight : 115.13 g/mol.
  • Key Differences: The smaller cyclopropane ring introduces significant ring strain, increasing reactivity.

Substituent Modifications

1-Amino-4-butylcyclohexane

  • Structure : Cyclohexane with –NH₂ and a butyl (–C₄H₉) substituent.
  • Key Differences : The hydrophobic butyl group increases lipophilicity, favoring membrane permeability. This contrasts with the polar carbothioamide group, which may limit bioavailability .

1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide Hydrochloride

  • Structure : Cyclohexane with –NH₂, a carboxamide (–CONH₂), and a thiophene-methyl group.
  • Molecular Weight : 274.81 g/mol.
  • The carboxamide group (–CONH₂) is less electron-withdrawing than carbothioamide (–C(S)NH₂), altering reactivity in nucleophilic substitutions .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
1-Aminocyclohexanecarbothioamide ~160 (estimated) N/A –NH₂, –C(S)NH₂
1-Amino-1-cyclohexanecarboxylic Acid 143.18 >300 –NH₂, –COOH
trans-2-Amino-1-cyclohexanecarboxylic Acid 143.18 274–278 –NH₂, –COOH
1-Aminocyclopropane-1-carboxylic Acid 115.13 N/A –NH₂, –COOH
1-Amino-N-(thiophen-2-ylmethyl)cyclohexane-1-carboxamide HCl 274.81 N/A –NH₂, –CONH₂, thiophene

Notes and Limitations

Data Gaps: Direct physicochemical or biological data for this compound are absent in the provided evidence; comparisons rely on structurally related analogs.

Synthetic Relevance: The carbothioamide group’s unique reactivity positions it as a candidate for organocatalysis or metal-organic frameworks, though further research is needed.

Contradictions: Safety profiles vary widely among analogs (e.g., non-hazardous 1-amino-4-butylcyclohexane vs. hazardous bromomethylcyclohexane), emphasizing the need for compound-specific risk assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.